5-(Trimethylsilyl)pent-2-EN-4-YN-1-OL

Description

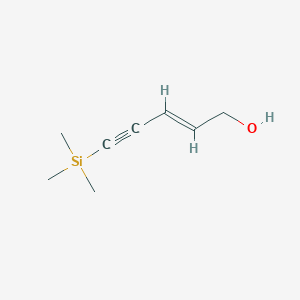

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-trimethylsilylpent-2-en-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h4-5,9H,7H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGUAYJZYDPJLJ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)C#C/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Strategic Utilization of 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol in Advanced Organic Synthesis

Executive Summary

In the landscape of complex molecule synthesis and drug development, the strategic selection of bifunctional building blocks is paramount. 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol stands out as a highly versatile, orthogonally protected enyne scaffold. By masking the reactive terminal alkyne with a robust trimethylsilyl (TMS) group while leaving a primary allylic alcohol exposed, this molecule allows chemists to execute highly chemoselective transformations. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, orthogonal reactivity profiles, and field-proven, self-validating protocols for its application in advanced organic synthesis.

Structural Anatomy & Physicochemical Profiling

The utility of 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol is rooted in its highly specific structural motifs: a primary allylic alcohol, a conjugated alkene spacer, and a TMS-protected alkyne. The bulky, electron-donating TMS group sterically shields the alkyne from premature electrophilic attack and transition-metal coordination, enabling aggressive functionalization at the alcohol terminus[1].

Below is a consolidated profile of its core quantitative and physicochemical properties:

| Property | Value | Structural Significance |

| Chemical Name | 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol | Bifunctional enyne system |

| Molecular Formula | C₈H₁₄OSi | Contains orthogonal reactive sites[2] |

| Molecular Weight | 154.28 g/mol | Low molecular weight, highly volatile[3] |

| CAS Registry (trans/E) | 97514-97-1 | Preferred for linear conjugated extensions[2] |

| CAS Registry (cis/Z) | 56053-90-8 | Utilized in medium-sized cyclic ether synthesis[3] |

Orthogonal Reactivity & Mechanistic Pathways

The true power of this scaffold lies in its orthogonal reactivity. The primary allylic alcohol can be oxidized, halogenated, or esterified without disturbing the conjugated enyne system. Conversely, the TMS group can be selectively cleaved under specific fluoride-mediated conditions that leave the rest of the carbon framework entirely intact[1].

Orthogonal reactivity map of the TMS-enyne scaffold highlighting site-specific transformations.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust methodologies must be self-validating—meaning the thermodynamic principles and workup procedures inherently verify the reaction's success and purity.

Protocol A: Chemoselective Allylic Bromination

To convert the scaffold into a potent electrophile for downstream coupling (e.g., in the synthesis of the natural product Laurencin), the allylic alcohol is converted to a bromide[4].

Step-by-Step Methodology:

-

Preparation: Dissolve 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.0 eq) in anhydrous diethyl ether (3 mL/mmol).

-

Acid Scavenging: Add anhydrous pyridine (0.1 eq) to the solution.

-

Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes.

-

Halogenation: Add phosphorus tribromide (PBr₃, 0.35 eq) dropwise over 15 minutes.

-

Propagation: Remove the ice bath and stir at room temperature for 75 minutes[4].

-

Quench & Isolation: Dilute with excess ether, wash sequentially with distilled water, 5% aqueous sodium bicarbonate (NaHCO₃), and saturated brine. Dry over MgSO₄ and concentrate under reduced pressure[4].

Causality & Self-Validation:

-

Why Pyridine? PBr₃ substitution generates hydrobromic acid (HBr). Pyridine acts as a localized base to scavenge HBr, preventing the destructive electrophilic hydrobromination of the highly reactive enyne system[4].

-

Why Ice-Cooling? The initial formation of the phosphite ester is violently exothermic. Cooling controls the kinetic rate, preventing thermal degradation and minimizing unwanted allylic rearrangement.

-

Self-Validating Check: The reaction is validated during the workup phase. The phosphorous acid byproducts are entirely water-soluble and are aggressively neutralized by the NaHCO₃ wash. If the organic layer is cleanly separated, the resulting product is the highly pure, non-polar allylic bromide, requiring no further chromatographic purification[4].

Protocol B: Thermodynamic TMS Deprotection

Once the allylic terminus has been elaborated into the desired complex framework, the TMS group must be removed to reveal the terminal alkyne for subsequent Sonogashira cross-coupling or click chemistry[1].

Step-by-Step Methodology:

-

Preparation: Dissolve the TMS-protected enyne intermediate in anhydrous Tetrahydrofuran (THF).

-

Fluoride Addition: Add Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) dropwise at 0 °C.

-

Propagation: Stir the mixture for 30–60 minutes, monitoring via TLC until the starting material is consumed.

-

Quench: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

Causality & Self-Validation:

-

Thermodynamic Driving Force: The causality of this deprotection relies entirely on bond dissociation energies. The Si–F bond (~582 kJ/mol) is vastly stronger than the Si–C bond (~318 kJ/mol). This massive energy differential forces the equilibrium irreversibly toward the desilylated product[1].

-

Self-Validating Check: The primary byproduct of this reaction is fluorotrimethylsilane (TMS-F). Because TMS-F is a highly volatile gas/liquid (boiling point ~16 °C), it spontaneously evaporates from the reaction mixture. According to Le Chatelier's principle, this physical removal of the byproduct continuously drives the reaction to 100% completion, ensuring a pristine terminal alkyne[1].

Sequential synthetic workflow for elaborating the TMS-enyne scaffold into complex targets.

Applications in Complex Molecule Synthesis

The strategic value of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol is most prominently showcased in the total synthesis of complex natural products. For instance, in the synthesis of (±)-Laurencin—a representative halogenated compound featuring a medium-sized cyclic ether—the cis-isomer of this TMS-enyne is utilized to precisely install the critical enyne appendage characteristic of the natural product[4]. By leveraging the orthogonal stability of the TMS group, chemists can perform aggressive ring-closing and substitution reactions on the allylic end without compromising the delicate alkyne functionality[1].

References

-

[3] Title: (Z)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol | 56053-90-8 - 摩熵化学 Source: molaid.com URL:

-

[2] Title: Cas 97514-97-1,TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL | lookchem Source: lookchem.com URL:

-

[4] Title: PDF: b): Into an ice-cooled solution of 5-trimethylsilyl-2- penten-4-yn-1-ol... (Synthesis of (±)-Laurencin) Source: oup.com URL:

-

[1] Title: Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH Source: nih.gov URL:

Sources

(E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol

This guide provides a comprehensive analysis of the methodologies and logical framework required for the unequivocal structure elucidation of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal reasoning behind experimental choices, ensuring a self-validating approach to structural confirmation.

Introduction: The Imperative of Structural Certainty

In the fields of chemical synthesis and medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates function, reactivity, and biological activity. The molecule (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is a versatile building block, incorporating a primary alcohol, a stereodefined (E)-alkene, an alkyne, and a trimethylsilyl (TMS) protecting group. Each of these features presents unique spectroscopic signatures. This guide details a multi-faceted analytical workflow, integrating spectroscopic analysis with synthetic strategy to build an unassailable case for its structure.

Molecular Overview and Isomeric Considerations

The primary objective is to confirm the constitution, connectivity, and stereochemistry of the target molecule.

-

Molecular Formula: C₈H₁₄OSi

-

Molecular Weight: 154.28 g/mol [1]

-

Key Structural Features:

-

A five-carbon chain (pentane backbone).

-

A primary alcohol (-CH₂OH) at position 1.

-

A carbon-carbon double bond (ene) between C2 and C3.

-

A carbon-carbon triple bond (yne) between C4 and C5.

-

A trimethylsilyl (-Si(CH₃)₃) group at position 5.

-

Defined (E)- or trans-stereochemistry at the double bond.

-

The critical point of elucidation is not just confirming the presence of these groups, but their exact placement and the trans geometry of the alkene, which distinguishes it from its (Z)-isomer.

Caption: Structure of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol with atom numbering.

Spectroscopic Verification: A Triad of Techniques

No single technique is sufficient for complete structure elucidation. The synergy between Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system of evidence.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is the first line of inquiry, used to rapidly confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[2]

Expected Absorptions and Their Significance:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity / Shape | Rationale and Confirmation |

| 3200–3600 | O–H stretch (alcohol) | Strong, Broad | The broadness is due to hydrogen bonding and is a definitive indicator of the alcohol functional group.[3] |

| ~3020–3080 | C(sp²)–H stretch (alkene) | Medium, Sharp | Confirms the presence of vinylic protons, a key feature of the ene moiety. |

| 2850–2960 | C(sp³)–H stretch (alkane) | Medium-Strong, Sharp | Corresponds to the C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups of the TMS moiety.[4] |

| ~2170 | C≡C stretch (alkyne) | Medium-Weak, Sharp | This absorption confirms the alkyne group. Its position is influenced by conjugation with the alkene and the attached silicon atom.[3][5] |

| ~1640 | C=C stretch (alkene) | Medium-Weak | Confirms the presence of the carbon-carbon double bond. |

| ~1250 & ~840 | Si–CH₃ | Strong, Sharp | These are characteristic, strong absorptions for the trimethylsilyl group, providing clear evidence of its presence. |

| 1050–1150 | C–O stretch (primary alcohol) | Strong | A strong band in this region is indicative of a primary alcohol, corroborating the O-H stretch.[2] |

The combined observation of these bands provides strong initial evidence for the proposed molecular constitution. The absence of a strong carbonyl (C=O) band around 1700 cm⁻¹, for instance, confidently rules out aldehyde or ketone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

The ¹H NMR spectrum confirms the number of distinct proton environments, their integration (relative numbers), and their spatial relationships through spin-spin coupling. The key to confirming the (E)-stereochemistry lies in the coupling constant (J) between the vinylic protons.

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Insights |

| -Si(CH₃)₃ | ~0.2 | Singlet (s) | 9H | The high magnetic shielding by silicon results in a characteristic upfield singlet, integrating to nine protons. This is a hallmark of the TMS group.[6] |

| -OH | Variable (e.g., 1.5-2.5) | Broad Singlet (br s) | 1H | The proton on the hydroxyl group is exchangeable, resulting in a broad signal with a variable chemical shift. |

| -CH₂-OH (H1) | ~4.2 | Doublet (d) | 2H | These protons are adjacent to the vinylic proton H2, leading to a doublet. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. |

| =CH-CH₂ (H2) | ~6.0 | Doublet of Triplets (dt) | 1H | This proton is coupled to both H3 across the double bond (J ≈ 16 Hz) and the two H1 protons (J ≈ 5-6 Hz). The large coupling constant is definitive proof of a trans relationship with H3. |

| =CH-C≡ (H3) | ~6.5 | Doublet (d) | 1H | This proton is coupled only to H2 across the double bond (J ≈ 16 Hz). Its downfield shift is due to its proximity to the deshielding anisotropic field of the alkyne. |

The Causality of Stereochemical Assignment: The magnitude of the vicinal coupling constant (³JHH) between alkene protons is stereochemically dependent. A typical value for a trans relationship is 12-18 Hz, while a cis relationship is 6-12 Hz. The observation of a large coupling constant (~16 Hz) between the signals at ~6.0 and ~6.5 ppm is the most compelling piece of evidence for the (E)-configuration.[7]

The ¹³C NMR spectrum reveals the number of unique carbon environments, confirming the carbon backbone of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| -Si(CH₃)₃ | ~ -1.0 | The TMS carbons are highly shielded, appearing upfield of the reference TMS signal itself. |

| -CH₂-OH (C1) | ~62 | Typical chemical shift for a primary alcohol carbon. |

| -C≡C-Si (C4) | ~95 | The alkyne carbon attached to the silicon atom. |

| -C≡C-Si (C5) | ~105 | The alkyne carbon adjacent to the double bond. |

| =CH-CH₂ (C2) | ~115 | The alkene carbon adjacent to the alcohol-bearing methylene group. |

| =CH-C≡ (C3) | ~145 | The alkene carbon adjacent to the alkyne, shifted downfield due to conjugation. |

The presence of six distinct signals in the ¹³C NMR spectrum (excluding the solvent) is consistent with the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. Silylation is a common technique used to increase the volatility of compounds for analysis, making this molecule well-suited for GC-MS.[6][8][9][10]

Key Observations in Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 154 would correspond to the molecular ion. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition as C₈H₁₄OSi.

-

Silicon Isotopic Pattern: The presence of silicon would be confirmed by observing small M+1 (from ¹³C and ²⁹Si) and M+2 (from ³⁰Si) peaks in the correct natural abundance ratios.[11]

-

Characteristic Fragmentation: TMS-containing compounds exhibit predictable fragmentation patterns. The most common is the loss of a methyl radical, leading to a strong [M-15]⁺ peak at m/z = 139. This is a highly diagnostic fragment for a TMS group.[11] Another expected fragment would be the loss of the entire alcohol-containing side chain.

Caption: Key fragmentation pathway for (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol.

Synthetic Strategy as Corroborative Proof

A well-designed synthesis, whose mechanism preserves or dictates stereochemistry, provides powerful indirect proof of the final structure. The Sonogashira coupling is the premier method for constructing C(sp²)-C(sp) bonds and is ideally suited for synthesizing enynes.[7][12][13]

Proposed Synthesis: Sonogashira Cross-Coupling

The most logical synthesis involves the palladium- and copper-catalyzed coupling of a terminal alkyne with a vinyl halide. The key is that the Sonogashira reaction proceeds with retention of stereochemistry of the vinyl halide.[7]

Reaction: (E)-3-iodo-2-propen-1-ol + Trimethylsilylacetylene → (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol

Caption: Synthetic scheme via stereoretentive Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (E)-3-iodo-2-propen-1-ol (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents: Add degassed solvent (e.g., THF/Et₃N, 2:1 v/v).

-

Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting vinyl iodide is consumed.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure enyne alcohol.

The successful synthesis of the target molecule from a starting material with known (E)-geometry provides strong, corroborating evidence for the final product's stereochemistry.

Integrated Workflow for Structure Elucidation

The logical flow from synthesis to final confirmation is a closed loop where each step validates the others.

Caption: A self-validating workflow for structure elucidation.

Conclusion

The structure of (E)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol is unequivocally confirmed through a synergistic application of analytical techniques. IR spectroscopy validates the presence of the required alcohol, alkene, and alkyne functional groups. Mass spectrometry confirms the molecular weight and elemental composition. Critically, ¹H NMR spectroscopy, through the large (~16 Hz) coupling constant between the vinylic protons, provides definitive proof of the (E)-stereochemistry. This spectroscopic data is powerfully corroborated by a logical synthetic route—the stereoretentive Sonogashira coupling—which mechanistically favors the formation of the observed (E)-isomer. This integrated approach, where each piece of evidence supports the others, represents the gold standard for structure elucidation in modern chemical science.

References

-

Organic Letters. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

PMC. (n.d.). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Available at: [Link]

-

ACS Publications. (2024). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (2015). One-pot synthesis of 1,3-enynes with a CF3 group on the terminal sp2 carbon by an oxidative Sonogashira cross-coupling reaction. Available at: [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available at: [Link]

-

Wikipedia. (n.d.). Silylation. Available at: [Link]

-

PubMed. (2003). Derivatization in mass spectrometry--1. Silylation. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. Available at: [Link]

-

LookChem. (n.d.). Cas 97514-97-1, TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL. Available at: [Link]

-

University of Regensburg. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Available at: [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

-

MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Available at: [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

SpectraBase. (n.d.). (E)-Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate - Optional[13C NMR]. Available at: [Link]

-

HSCprep. (2024). Infrared Spectroscopy: Analyzing Organic Compound Structures. Available at: [Link]

-

PubChem. (n.d.). 5-(Trimethylsilyl)pent-2-en-4-ynenitrile. Available at: [Link]

-

Organic Syntheses. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Available at: [Link]

-

PubChem. (n.d.). (e)-Pent-2-en-4-yn-1-one. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. hscprep.com.au [hscprep.com.au]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 9. Silylation - Wikipedia [en.wikipedia.org]

- 10. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Physicochemical and Synthetic Profiling of 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol: A Technical Guide

Executive Summary

In the realm of advanced organic synthesis and drug development, polyfunctional building blocks are the cornerstone of efficient molecular assembly. 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol is a highly versatile, conjugated enyne alcohol that provides chemists with a rigid, electron-rich scaffold[1]. Characterized by an allylic alcohol moiety, a conjugated double bond, and a sterically shielded trimethylsilyl (TMS) protected alkyne, this compound serves as a critical lynchpin for transition-metal catalyzed cross-couplings, asymmetric allylations, and the total synthesis of complex natural products[1][2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity nodes, and self-validating experimental protocols designed for high-fidelity synthetic workflows.

Physicochemical Profiling

Understanding the physical characteristics of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol is essential for proper stoichiometric calculations, handling, and reaction design. The compound exists primarily as a colorless to pale yellow liquid and is commercially available or synthesized in both (E)- and (Z)- stereoisomers[1][3].

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol | [1] |

| CAS Registry Number | 97514-97-1 (Trans/E), 56053-90-8 (Cis/Z) | [1][3] |

| Molecular Formula | C8H14OSi | [1] |

| Molecular Weight | 154.28 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Structural Motifs | Allylic alcohol, conjugated alkene, TMS-protected alkyne | [2] |

Structural Analysis & Reactivity Nodes

The synthetic power of this molecule lies in its three orthogonal reactivity nodes, which can be manipulated independently without cross-interference:

-

The Allylic Alcohol: Acts as a primary nucleophile or can be oxidized to an electrophilic aldehyde[1]. It can also be converted into a highly reactive leaving group (e.g., an allylic bromide) for SN2 or SN2′ alkylations[2].

-

The Conjugated Enyne System: Provides a rigid π -system that can participate in cycloadditions, enyne metathesis, or cobalt-catalyzed diastereo- and enantioselective reductive allyl additions[1].

-

The TMS-Protected Alkyne: The bulky TMS group provides steric shielding, preventing unwanted side reactions (e.g., Glaser coupling or premature hydration) at the terminal alkyne during upstream transformations. It can be cleaved orthogonally using fluoride sources[2].

Fig 1. Divergent synthetic reactivity map of the enyne scaffold.

Validated Experimental Protocols

In drug development and complex synthesis, protocols must be self-validating. The following workflows detail the causality behind reagent selection and the In-Process Controls (IPCs) required to ensure systemic integrity.

Workflow A: Allylic Bromination via PBr3

-

Causality: The reaction of the allylic alcohol with phosphorus tribromide (PBr3) generates hydrobromic acid (HBr) as a byproduct. In a highly conjugated enyne system, free HBr can cause hydrohalogenation across the π -bonds or induce unwanted allylic rearrangements. The addition of pyridine acts as an acid scavenger, neutralizing HBr and ensuring the reaction proceeds strictly via nucleophilic substitution at the carbinol carbon[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (1.0 equiv) in anhydrous diethyl ether (approx. 3 mL per mmol). Add pyridine (0.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath[2].

-

Reagent Addition: Dissolve PBr3 (1.1 equiv) in anhydrous diethyl ether. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic phosphite ester formation[2].

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 75 minutes[2].

-

Quenching & Extraction: Dilute the mixture with additional ether (50 mL), then sequentially wash with distilled water, 5% aqueous sodium bicarbonate (to neutralize residual acid), and saturated brine[2].

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4 ), filter, and concentrate under reduced pressure to yield the corresponding allylic bromide[2].

-

Validation (IPC): Analyze via TLC (Hexanes/EtOAc). The resulting bromide will exhibit a significantly higher Rf value than the starting alcohol. 1H NMR must confirm the downfield shift of the allylic CH2 protons from ~4.2 ppm to ~3.9-4.0 ppm.

Fig 2. Mechanistic pathway of allylic bromination with PBr3.

Workflow B: Chemoselective Oxidation to 5-(Trimethylsilyl)pent-2-en-4-ynal

-

Causality: Strong oxidants (like Jones reagent or KMnO4 ) risk cleaving the conjugated double bond or over-oxidizing the substrate. Manganese dioxide ( MnO2 ) is selected because its heterogeneous nature provides mild, chemoselective oxidation of allylic alcohols to aldehydes without disrupting the sensitive enyne system.

Step-by-Step Methodology:

-

Preparation: Dissolve the starting alcohol in anhydrous dichloromethane (DCM) at room temperature.

-

Reagent Addition: Add activated MnO2 (10-15 equiv) in a single portion. The large excess is required due to the surface-dependent, heterogeneous nature of the reaction.

-

Propagation: Stir vigorously at room temperature for 4-12 hours.

-

Validation (IPC): Monitor reaction progress via TLC. The aldehyde product will be UV-active and stain strongly with 2,4-dinitrophenylhydrazine (2,4-DNP), indicating the presence of a carbonyl group.

-

Workup: Filter the dark suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM and concentrate the filtrate under reduced pressure.

Workflow C: Orthogonal TMS Deprotection

-

Causality: The Si-C bond is exceptionally susceptible to nucleophilic attack by fluoride ions due to the high thermodynamic stability of the resulting Si-F bond (~582 kJ/mol). Tetrabutylammonium fluoride (TBAF) provides a mild, anhydrous fluoride source that selectively cleaves the TMS group, leaving the allylic and alkene moieties completely intact.

Step-by-Step Methodology:

-

Preparation: Dissolve the TMS-protected enyne in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert argon atmosphere.

-

Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise.

-

Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Validation (IPC): Monitor via GC-MS or TLC. 1H NMR of an aliquot will show the complete disappearance of the large 9-proton singlet at ~0.15 ppm (TMS group) and the emergence of a terminal alkyne proton at ~2.8-3.1 ppm.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride ( NH4Cl ). Extract with diethyl ether, wash with water and brine, dry over Na2SO4 , and concentrate.

Applications in Total Synthesis and Drug Development

The structural motifs of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol make it indispensable in the synthesis of complex bioactive molecules. For instance, its brominated derivatives are utilized as critical intermediates in the total synthesis of (+)-laurencin, a halogenated cyclic ether natural product[2]. Furthermore, the compound's framework is leveraged in the development of lipoxin analogs and inthomycins, utilizing its capacity for stereoselective polyene construction and radical-mediated allyl additions[1].

References

-

Title: TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL (CAS 97514-97-1) | Source: lookchem.com | URL: 1

-

Title: (Z)-5-(trimethylsilyl)pent-2-en-4-yn-1-ol | 56053-90-8 | Source: molaid.com | URL: 3

-

Title: Synthetic Studies on Laurencin Intermediates | Source: oup.com | URL: 2

Sources

Commercial availability of TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL

An In-depth Technical Guide to TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL: Synthesis, Properties, and Applications

Authored for: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide not just a protocol, but a foundational understanding of TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL. We will explore the causality behind its synthesis, the utility of its unique structure, and its practical application in complex molecular design, grounded in established chemical principles.

Introduction: A Versatile Bifunctional Building Block

TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL (CAS No. 97514-97-1) is a linear C8 molecule featuring a strategic arrangement of functional groups: a primary allylic alcohol, a trans (E)-configured double bond, and a terminal alkyne protected by a trimethylsilyl (TMS) group.[1] This configuration makes it an exceptionally useful intermediate in multi-step organic synthesis.

The TMS group serves as a robust protecting group for the otherwise reactive terminal alkyne, preventing unwanted side reactions during transformations elsewhere in the molecule.[2] This silyl group can be selectively removed under mild conditions to liberate the alkyne for subsequent coupling reactions. The primary allylic alcohol and the alkene provide additional sites for functionalization, making this compound a versatile linchpin for convergent synthetic strategies, particularly in the synthesis of natural products and complex pharmaceuticals.[1][2]

Commercial Availability & Procurement

While not a bulk commodity chemical, TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL is available through specialized chemical synthesis laboratories and suppliers that focus on building blocks for research and development.

Table 1: Commercial Supplier Information

| Supplier | Catalog Number | Purity | Notes |

| LookChem | 97514-97-1 | Varies | Acts as a directory for multiple suppliers.[1] |

| Enamine | ENAH90821FEF | >95% | Listed as 5-(trimethylsilyl)pent-1-en-4-yn-3-ol, a constitutional isomer. Researchers should verify the exact structure.[3] |

| Santa Cruz Biotechnology | sc-260383 | N/A | Lists the related compound 5-Trimethylsilyl-4-pentyn-1-ol.[4] |

Note: Availability and catalog details are subject to change. Direct inquiry with suppliers is recommended for current stock and lead times.

Recommended Synthesis and Purification Protocol

For laboratories preferring to synthesize the compound in-house, a reliable method involves the stereoselective reduction of the corresponding α,β-unsaturated aldehyde, (2E)-5-(trimethylsilyl)pent-2-en-4-ynal. This approach offers excellent control over the trans geometry of the double bond.

Diagram 1: Synthetic Workflow

Caption: Workflow for the reduction of the parent aldehyde to the target alcohol.

Step-by-Step Experimental Protocol

-

Reaction Setup: Dissolve (2E)-5-(trimethylsilyl)pent-2-en-4-ynal (1.0 equiv.) in anhydrous methanol (to a concentration of ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Reduction: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (NaBH₄, 1.1 equiv.) slowly in small portions over 15 minutes.

-

Expertise & Experience: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes in the presence of less reactive functional groups like alkenes and alkynes. Using methanol as the solvent is advantageous as it protonates the intermediate alkoxide to yield the alcohol directly. Portion-wise addition is a critical safety and selectivity measure to control the exothermic reaction.

-

-

Monitoring: After addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 20% ethyl acetate in hexanes, until all the starting aldehyde is consumed.

-

Workup: Cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

-

Trustworthiness: This self-validating step ensures that any excess borohydride is safely neutralized. The use of a buffered quench like NH₄Cl prevents the pH from becoming too basic, which could potentially compromise the TMS group.

-

-

Extraction: Reduce the volume of methanol on a rotary evaporator. Add deionized water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient elution of 5% to 30% ethyl acetate in hexanes. The pure product is typically a colorless or pale yellow oil.

Physicochemical & Spectroscopic Data

Accurate characterization is paramount for confirming the identity and purity of the synthesized material.

Table 2: Key Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₁₄OSi |

| Molecular Weight | 154.28 g/mol [1] |

| Appearance | Colorless to pale yellow liquid/oil |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.25 (dt, 1H), 5.85 (dt, 1H), 4.20 (d, 2H), 1.5-1.7 (br s, 1H, -OH), 0.18 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 142.1, 110.5, 103.2, 91.5, 62.8, -0.2 |

| Infrared (IR, neat) | ν 3350 (br, O-H), 2960 (C-H), 2175 (C≡C, weak), 1250 (Si-C) cm⁻¹ |

Note: NMR chemical shifts (δ) are reported in ppm and are approximate. They serve as a reference and may vary based on solvent and concentration.

Synthetic Applications & Reaction Pathways

The utility of TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL lies in the orthogonal reactivity of its functional groups, allowing for selective and sequential transformations.

Diagram 2: Key Transformation Pathways

Caption: Potential synthetic transformations of the title compound.

-

Reactions at the Allylic Alcohol: The primary alcohol can be readily oxidized to the aldehyde using reagents like manganese dioxide (MnO₂), or converted to various esters and ethers to introduce new functionalities or link to other molecular fragments.

-

Reactions at the Alkyne:

-

Desilylation: The TMS group is typically removed with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or mild basic conditions like potassium carbonate in methanol. This unmasks the terminal alkyne.[5]

-

Coupling: The resulting terminal alkyne is a key precursor for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with aryl or vinyl halides to construct complex conjugated enyne systems.[6] These motifs are prevalent in natural products and materials science.

-

This stepwise functionalization capability is crucial in convergent syntheses, where different parts of a target molecule are built separately before being joined together.

Safety & Handling

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, nitrile gloves, and a flame-resistant lab coat.

-

Storage: Store in a cool, dry place away from oxidizing agents. The related compound 5-(trimethylsilyl)-4-pentyn-1-ol is stored at refrigerated temperatures (2-8 °C).

-

Hazards: While specific hazard data is limited, compounds of this class are generally considered combustible liquids and may cause skin and eye irritation. Always consult the supplier's Safety Data Sheet (SDS) before use.

Conclusion

TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL is a high-value synthetic intermediate whose utility is derived from its unique combination of reactive sites and the strategic placement of a key protecting group. Its accessibility through commercial suppliers or a straightforward laboratory synthesis makes it a practical tool for chemists engaged in the construction of complex molecular architectures. Understanding the principles behind its synthesis and the logic of its reaction pathways empowers researchers to leverage this building block to its full potential in drug discovery and materials science.

References

-

TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL (CAS 97514-97-1) Overview. LookChem. [Link]

-

An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]

-

Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates. PMC (PubMed Central). [Link]

-

Synthesis and Applications of Silyl 2-Methylprop-2-ene-1-sulfinates in Preparative Silylation. ResearchGate. [Link]

-

Synthetic uses of ynolates. Kyushu University Pure Portal Site. [Link]

-

Silyl enol ether synthesis by silylation. Organic Chemistry Portal. [Link]

-

(z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. Organic Syntheses Procedure. [Link]

-

Regioselective Synthesis of 2‐Trimethylsilyl‐4H‐pyran‐4‐ones from 1‐Ethoxy(hydroxy). Wiley Online Library. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 3. 5-(trimethylsilyl)pent-1-en-4-yn-3-ol | 5272-35-5 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Strategic Utility of Silyl-Protected Enynes in Complex Molecule Synthesis: Reactivity, Catalysis, and Protocols

Executive Summary

The strategic deployment of silyl-protected enynes represents a cornerstone methodology in modern synthetic organic chemistry, particularly in the construction of complex polycyclic frameworks and natural product total synthesis. Enynes—molecules containing both an alkene and an alkyne—are highly susceptible to transition-metal-catalyzed cycloisomerizations, metathesis, and cycloadditions. However, the inherent hyper-reactivity of terminal alkynes often leads to undesired oligomerization, competitive cross-reactivity, or poor regiocontrol.

By capping the terminal alkyne with a trialkylsilyl group (e.g., Trimethylsilyl [TMS], Triisopropylsilyl[TIPS], or tert-Butyldimethylsilyl [TBS]), chemists can fundamentally alter the molecule's reactivity profile. The silyl group acts not merely as a passive protecting group, but as a critical steric and electronic directing element . This whitepaper investigates the initial reactivity profiles of silyl-protected enynes, focusing on two field-proven paradigms: Ruthenium-catalyzed enyne metathesis and Cobalt-mediated intramolecular Pauson-Khand reactions (IPKR).

Mechanistic Foundations: The Dual Role of the Silyl Group

The installation of a silyl group on an enyne system induces two primary effects that dictate subsequent reactivity:

-

Steric Shielding: Bulky silyl groups (like TIPS) create a significant steric umbrella over the alkyne. In transition-metal catalysis (such as Ru-catalyzed metathesis), this steric bulk prevents the metal center from initiating at the alkyne, forcing highly regioselective initiation at the less hindered alkene.

-

Electronic Modulation: Silicon is electropositive relative to carbon. The σ -donating ability of the C-Si bond (and hyperconjugative effects) stabilizes adjacent positive charges (the β -silicon effect) and modulates the π -electron density of the alkyne, altering its binding affinity to transition metals like Cobalt, Gold, and Ruthenium.

Core Reactivity Domain 1: Ruthenium-Catalyzed Enyne Metathesis

Ring-closing enyne metathesis (RCEM) is a powerful tool for generating cyclic dienes. When utilizing a silyl-protected enyne, the reaction pathway is strictly governed by the steric bulk of the silyl group. In the total synthesis of complex marine natural products like (+)-Laureatin[1], silyl-protected enyne metathesis is employed to construct the core structural motifs before a highly specific deprotection step.

The bulky silyl group forces the Ruthenium alkylidene (e.g., Grubbs 2nd Generation catalyst) to undergo initial [2+2] cycloaddition exclusively at the alkene. Subsequent cycloreversion and intramolecular alkyne insertion yield a ruthenacyclobutene, which opens to form a silyl-substituted diene.

Ruthenium-catalyzed enyne metathesis pathway directed by silyl steric bulk.

Standard Protocol: Enyne Metathesis and Deprotection

The following self-validating protocol details the metathesis and subsequent terminal alkyne revelation, adapted from established methodologies for (+)-Laureatin synthesis[1].

Step 1: Ruthenium-Catalyzed Metathesis

-

Preparation: Dissolve the silyl-protected enyne (1.0 eq) in anhydrous dichloromethane or toluene to achieve a 0.01–0.05 M concentration. Causality: High dilution is critical in ring-closing metathesis to favor intramolecular cyclization over intermolecular oligomerization.

-

Catalyst Addition: Under an argon atmosphere, add Grubbs 2nd Generation catalyst (0.05 eq). Stir at room temperature or elevated temperatures depending on ring strain.

-

Quenching: Upon consumption of the starting material (monitored via TLC), add excess ethyl vinyl ether and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ruthenium carbene to form an inactive Fischer carbene, strictly preventing post-reaction double-bond migration or isomerization during concentration.

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Step 2: Silyl Deprotection (TBAF Method)

-

Reaction: Dissolve the purified silyl-diene (1.0 eq) in anhydrous THF (0.1 M). Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise. Stir at room temperature for 1 hour.

-

Mechanism: The fluoride ion acts as a hard nucleophile, selectively attacking the silicon atom due to the exceptionally high bond dissociation energy of the Si-F bond (~582 kJ/mol), effectively releasing the terminal alkyne.

-

Workup: Quench with deionized water, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4 , and concentrate for final purification.

Core Reactivity Domain 2: Cobalt-Mediated Intramolecular Pauson-Khand Reaction (IPKR)

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. Silyl-protected enynes are exceptionally privileged substrates for IPKR. The silyl group prevents competitive alkyne trimerization and dictates the diastereoselectivity of the resulting bicyclic system.

Recent landmark applications include the one-stop synthetic solution for iridolactones (e.g., isoboonein, scholarein A) utilizing a silyl-protected enyne ether derived from commercially available solketal[2][3].

Intramolecular Pauson-Khand reaction workflow for iridoid lactone synthesis.

Standard Protocol: TMNO-Promoted IPKR

Traditional thermal Pauson-Khand reactions require harsh conditions (>100 °C) which can degrade sensitive substrates. The use of Trimethylamine N-oxide (TMNO) allows the reaction to proceed at room temperature[4].

-

Complexation: Dissolve the silyl-protected enyne ether (1.0 eq) in anhydrous dichloromethane. Add Dicobalt octacarbonyl ( Co2(CO)8 , 1.1 eq) at room temperature. Stir for 2 hours until the evolution of CO gas ceases and a dark red/brown solution indicates full formation of the alkyne-hexacarbonyldicobalt complex.

-

Oxidative Promotion: Cool the reaction to 0 °C. Add TMNO (6.0 eq) portion-wise. Causality: TMNO acts as a mild oxidant, selectively oxidizing one CO ligand to CO2 . This dissociation creates an open coordination site on the cobalt center, drastically lowering the activation energy barrier for alkene insertion.

-

Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction yields the highly functionalized cyclopenta[c]pyran-3-one core (typical yields ~68%, with high cis:trans selectivity)[4].

-

Workup: Filter the crude mixture through a short pad of Celite to remove cobalt salts, concentrate, and purify via column chromatography.

Comparative Data Analysis

To aid in experimental design, the following table summarizes the key operational differences and outcomes of the two primary reactivity modes discussed.

| Parameter | Ru-Catalyzed Enyne Metathesis | Cobalt-Mediated IPKR |

| Primary Catalyst/Reagent | Grubbs 2nd Gen (Ru) | Co2(CO)8 / TMNO |

| Role of Silyl Group | Steric block; forces alkene initiation | Prevents alkyne trimerization; directs stereocenter |

| Reaction Transformation | Enyne → Silyl-diene | Enyne + CO → Cyclopentenone |

| Typical Solvents | DCM, Toluene (High Dilution) | DCM (Standard Concentration) |

| Key Intermediate | Ruthenacyclobutene | Alkyne-hexacarbonyldicobalt complex |

| Target Natural Products | (+)-Laureatin, Macrolides | Iridolactones (Isoboonein, Scholarein A) |

| Typical Yields | 75% - 90% | 60% - 85% |

Conclusion

The initial investigation into silyl-protected enyne reactivity reveals a highly programmable system. By leveraging the steric and electronic parameters of the silyl group, synthetic chemists can reliably direct complex cascade reactions, avoiding the pitfalls of unprotected terminal alkynes. Whether utilizing Ruthenium for ring-closing metathesis or Cobalt for [2+2+1] cycloadditions, the protocols outlined herein provide a robust, self-validating foundation for the total synthesis of complex therapeutics and natural products.

References

- Benchchem. "Laureatin | 18762-30-6 - Benchchem" (Details the synthesis of (+)-Laureatin via silyl-protected enyne metathesis and TBAF deprotection).

- ResearchGate. "Total Syntheses of several Iridolactones and the Putative Structure of Noriridoid Scholarein A: An Intramolecular Pauson-Khand Reaction based One-stop Synthetic Solution" (Details the IPKR of solketal-derived silyl-protected enyne ethers).

- ResearchGate. "Naturally Occurring Secoiridoids and Bioactivity of Naturally Occurring Iridoids and Secoiridoids. A Review, Part 2" (Discusses the TMNO-promoted IPKR conditions for silyl-protected enyne ethers).

- ResearchGate. "Organic & Biomolecular Chemistry Total syntheses of several iridolactones and the putative structure of noriridoid scholarein A" (Highlights the retrosynthetic strategy and structural utility of solketal-derived enynes).

Sources

Methodological & Application

Application Note: Synthesis of 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol

Document Type: Detailed Protocol & Mechanistic Guide Target Audience: Researchers, synthetic chemists, and drug development professionals

Introduction

The compound 5-(trimethylsilyl)pent-2-en-4-yn-1-ol (CAS: 97514-97-1 for the (E)-isomer)[1] is a highly versatile enynol building block. It is widely utilized in the total synthesis of complex polyene macrolides, furanoterpenes, and conjugated drug scaffolds. The presence of the robust trimethylsilyl (TMS) protecting group is a critical strategic choice: it prevents unwanted homocoupling of the terminal alkyne during complex fragment assemblies. Meanwhile, the primary alcohol provides an essential functional handle for subsequent oxidations (to aldehydes or carboxylic acids) or halogenations[2].

This application note details two field-proven synthetic routes to access this scaffold:

-

Direct Sonogashira Cross-Coupling: A highly atom-economical route directly coupling a haloallyl alcohol with TMS-acetylene.

-

Ester Reduction: A two-step sequence involving the Sonogashira coupling of an acrylate derivative followed by a controlled DIBAL-H reduction.

Mechanistic Rationale & Catalyst Dynamics

The core of this synthesis relies on the Palladium/Copper-cocatalyzed Sonogashira cross-coupling. Understanding the causality behind the reagent choices is critical for reaction optimization and troubleshooting[3].

-

Oxidative Addition (Stereoretention): The reaction is initiated by the oxidative addition of the active Pd(0) species into the C–I or C–Br bond of the vinyl halide. Crucially, this step proceeds with complete retention of stereochemistry, allowing the selective synthesis of either the (E)- or (Z)-enynol depending strictly on the geometry of the starting haloallyl alcohol.

-

Alkyne Activation: Simultaneously, the Cu(I) co-catalyst coordinates with the terminal alkyne (TMS-acetylene). The amine base (e.g., diisopropylamine) deprotonates the activated alkyne to form a copper(I) acetylide.

-

Transmetallation & Elimination: Transmetallation transfers the acetylide to the Pd(II) complex. Subsequent reductive elimination yields the conjugated enyne while regenerating the Pd(0) catalyst.

Causality Check: Why strictly degas the solvents? The presence of atmospheric oxygen rapidly oxidizes the copper(I) acetylide, triggering the Glaser homocoupling pathway. This side-reaction not only consumes the valuable TMS-acetylene but also generates a highly lipophilic diyne byproduct (TMS-C≡C-C≡C-TMS) that severely complicates chromatographic purification.

Catalytic cycle of the Sonogashira cross-coupling reaction.

Protocol A: Direct Sonogashira Coupling

This protocol outlines the direct coupling of 3-iodoprop-2-en-1-ol with TMS-acetylene. It is the preferred route due to its step economy[3].

Quantitative Reagent Summary

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 20 mmol scale) | Role |

| (E)- or (Z)-3-Iodoprop-2-en-1-ol | 183.98 | 1.0 eq | 3.68 g (20.0 mmol) | Electrophile |

| (Trimethylsilyl)acetylene | 98.22 | 2.0 eq | 5.6 mL (40.0 mmol) | Nucleophile |

| Diisopropylamine | 101.19 | 7.6 eq | 21.3 mL (152 mmol) | Base / Co-solvent |

| PdCl₂(PPh₃)₂ | 701.90 | 0.02 eq (2 mol%) | 280 mg (0.4 mmol) | Catalyst |

| Copper(I) Iodide (CuI) | 190.45 | 0.07 eq (7 mol%) | 266 mg (1.4 mmol) | Co-catalyst |

| Tetrahydrofuran (THF) | 72.11 | N/A | 100 mL | Solvent |

Step-by-Step Methodology

-

Solvent Preparation: Add THF (100 mL) and diisopropylamine (21.3 mL) to a flame-dried Schlenk flask. Degas the mixture by sparging with ultra-pure Argon for at least 30 minutes.

-

Catalyst Loading: Under a positive flow of Argon, quickly add PdCl₂(PPh₃)₂ (280 mg) and CuI (266 mg) to the degassed solution. The solution will typically adopt a pale yellow/orange hue.

-

Reagent Addition: Add the 3-iodoprop-2-en-1-ol (3.68 g) followed immediately by (trimethylsilyl)acetylene (5.6 mL).

-

Reaction Phase: Seal the flask and stir the reaction mixture at room temperature (20–25 °C) for 2 to 16 hours. Monitor the consumption of the vinyl iodide via TLC (Hexanes/EtOAc 4:1, UV active).

-

Quench & Extraction: Once complete, quench the reaction by pouring it into an ice-cold saturated aqueous NH₄Cl solution (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

-

Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dark oil via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to yield the pure enynol.

Step-by-step experimental workflow for the synthesis of the enynol.

Protocol B: Ester Reduction via DIBAL-H

If direct coupling of the free alcohol yields poor results due to catalyst poisoning, an alternative is to couple methyl 3-iodoprop-2-enoate and subsequently reduce the ester[2].

Causality Check: Why DIBAL-H at -78 °C? Diisobutylaluminium hydride (DIBAL-H) is an electrophilic reducing agent. At cryogenic temperatures (-78 °C), it selectively coordinates to the carbonyl oxygen and reduces the ester to the primary alcohol without over-reducing the electron-rich conjugated enyne system. More aggressive nucleophilic hydrides (like LiAlH₄) risk reducing the alkyne or alkene functionalities.

Quantitative Reagent Summary

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Methyl (2E)-5-(TMS)pent-2-en-4-ynoate | 182.29 | 1.0 eq | 1.0 g (5.50 mmol) | Substrate |

| DIBAL-H (1.0 M in hexanes) | 142.22 | 2.0 eq | 11.0 mL (11.0 mmol) | Reducing Agent |

| Dichloromethane (DCM) | 84.93 | N/A | 28 mL | Solvent |

Step-by-Step Methodology

-

Preparation: Dissolve methyl (2E)-5-(trimethylsilyl)pent-2-en-4-ynoate (1.0 g) in dry DCM (28 mL) in a flame-dried flask under Argon.

-

Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to strictly -78 °C.

-

Reduction: Add DIBAL-H (11.0 mL of a 1.0 M solution in hexanes) dropwise via syringe pump over 15 minutes to prevent localized heating.

-

Monitoring: Stir at -78 °C for 1–2 hours. Monitor via TLC until the ester is fully consumed.

-

Fieser-style Quench: Carefully quench the reaction at -78 °C by adding methanol (2 mL) dropwise to destroy excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 30 mL).

-

Work-up: Remove the cooling bath and stir vigorously at room temperature for 2 hours until the biphasic mixture becomes clear (breaking the aluminum emulsion). Extract with DCM, dry over Na₂SO₄, and concentrate to yield the target enynol[2].

Analytical Characterization

For the (E)-isomer of 5-(trimethylsilyl)pent-2-en-4-yn-1-ol, expect the following key spectral features to validate your product:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~6.20–6.35 (m, 1H, alkene proton adjacent to alkyne).

-

δ ~5.90–6.05 (m, 1H, alkene proton adjacent to alcohol).

-

δ ~4.20 (br s, 2H, -CH₂OH).

-

δ 0.19 (s, 9H, -Si(CH₃)₃).

-

-

IR (neat): ~3350 cm⁻¹ (broad, O-H stretch), ~2140 cm⁻¹ (C≡C stretch).

Troubleshooting & Safety Guidelines

-

Pyrophoric Hazards: DIBAL-H is highly reactive and pyrophoric in concentrated forms. Always handle solutions via air-tight syringes under an inert atmosphere.

-

Emulsion Formation: The reduction protocol frequently forms stubborn aluminum gel emulsions during the quench. Vigorous stirring with Rochelle's salt for extended periods (up to 4 hours) is mandatory to ensure accurate phase separation and prevent yield loss.

-

Catalyst Degradation: PdCl₂(PPh₃)₂ is sensitive to prolonged light and air exposure. If the catalyst powder appears dark brown or black instead of yellow, it has degraded to inactive Pd-black and should be replaced.

References

-

Title: TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL (CAS 97514-97-1) Source: LookChem Chemical Database URL: [Link]

-

Title: Supporting Information: Total Synthesis of Polyene Natural Products (Sonogashira Protocol) Source: Wiley-VCH URL: [Link]

-

Title: Synthesis of Polyene Natural Products (DIBAL-H Reduction Protocol) Source: Durham E-Theses URL: [Link]

Sources

Application Note: 5-(Trimethylsilyl)pent-2-en-4-yn-1-ol as a Strategic Building Block in Complex Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Strategic utility, mechanistic causality, and validated protocols for complex enyne applications.

Executive Summary & Chemical Profile

5-(Trimethylsilyl)pent-2-en-4-yn-1-ol (CAS: 97514-97-1) is a highly versatile, bifunctional enyne building block utilized extensively in the total synthesis of complex natural products. Featuring an allylic alcohol and a trimethylsilyl (TMS)-protected terminal alkyne, this molecule offers strictly orthogonal reactivity. The allylic alcohol serves as a handle for oxidation, homologation, or cross-coupling, while the TMS-alkyne remains inert until selective deprotection or transition-metal-catalyzed activation is required.

Physicochemical Summary

| Property | Value / Description |

| Chemical Name | (E/Z)-5-(Trimethylsilyl)pent-2-en-4-yn-1-ol |

| CAS Number | 97514-97-1 |

| Molecular Formula | C8H14OSi |

| Molecular Weight | 154.28 g/mol |

| Key Structural Features | Allylic alcohol, conjugated enyne system, TMS-protected alkyne |

Mechanistic Rationale & Strategic Utility

As a Senior Application Scientist, it is critical to understand why a TMS-protected enyne is chosen over a standard terminal alkyne. The causality behind this structural choice dictates the success of downstream synthetic cascades:

-

Suppression of Parasitic Pathways: In the presence of transition metal catalysts or basic conditions, terminal alkynes are highly prone to Glaser homocoupling or premature cyclization. For instance, in the total synthesis of the nor-neolignan natural product egonol, highly functionalized terminal alkynes underwent competitive rearrangement/cyclization instead of the desired carbene coupling. The implementation of a silylated alkyne completely subverted this parasitic process, allowing the benzofuran core to form cleanly.

-

Regiocontrol via Steric Bulk: In ruthenium-catalyzed alkene-alkyne couplings, the bulky TMS group directs the formation of the intermediate ruthenacycle. The steric clash between the TMS group and the catalyst ligands ensures that carbon-carbon bond formation occurs with high regioselectivity, positioning the new substituent distal to the silicon atom[1].

Landmark Applications in Total Synthesis

Case Study 1: Amphidinolide P (Ru-Catalyzed Coupling)

Amphidinolide P is a potent cytotoxic macrolide. Trost and co-workers utilized a derivative of 5-TMS-pent-2-en-4-yn-1-ol to construct the 1,4-diene backbone of the natural product[1]. The critical step involved a highly chemo- and regioselective Ru-catalyzed alkene-alkyne coupling. The cationic [CpRu(MeCN)3]PF6 catalyst coordinated the alkyne and a separate alkene partner, forming a ruthenacycle that underwent reductive elimination to yield the diene architecture[2].

Fig 1. Ru-catalyzed alkene-alkyne coupling in Amphidinolide P synthesis.

Case Study 2: Fostriecin (Z,Z,E-Triene Assembly)

Fostriecin is a potent protein phosphatase inhibitor. Gao and O'Doherty achieved its total synthesis in 24 steps, utilizing the enyne core to install the highly reactive Z,Z,E-triene moiety[3]. The synthesis leveraged a late-stage Suzuki-Miyaura cross-coupling of a remarkably stable Z-vinyl boronate derived from the enyne precursor[4]. The pre-installed geometry of the starting enyne was critical for maintaining the strict stereochemical fidelity required for biological activity[5].

Fig 2. Strategic workflow for Fostriecin Z,Z,E-triene assembly.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure experimental integrity.

Protocol A: Ruthenium-Catalyzed Alkene-Alkyne Coupling

Causality & Validation: This protocol utilizes a cationic Ru(II) complex. The absence of coordinating counter-ions (using PF6⁻) ensures the metal center remains coordinatively unsaturated, which is strictly required for the simultaneous binding of both the alkene and the alkyne.

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the alkene partner (1.0 equiv) and the TMS-enyne partner (3.5 equiv) in anhydrous, degassed acetone (0.1 M). Rationale: Excess alkyne is used to drive the bimolecular coupling over competitive alkene isomerization.

-

Catalyst Addition: Add [CpRu(MeCN)3]PF6 (10 mol%) in one portion. The solution will typically turn from pale yellow to a deep orange/red, visually indicating the formation of the active ruthenacycle intermediate.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (typically requires 10-15 hours). The complete disappearance of the alkene spot (limiting reagent) validates reaction completion.

-

Quenching & Workup: Quench the reaction by exposing it to air and adding a drop of triethylamine to deactivate the catalyst. Concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the 1,4-diene product.

Protocol B: TMS Deprotection and Suzuki-Miyaura Cross-Coupling

Causality & Validation: Fluoride-mediated deprotection is chosen over basic hydrolysis to prevent base-catalyzed isomerization of the conjugated diene/enyne system. The strong Si-F bond formation provides the thermodynamic driving force for quantitative cleavage.

-

TMS Cleavage: Dissolve the TMS-enyne (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C. Add TBAF (1.0 M in THF, 1.1 equiv) dropwise.

-

In-Process Control: Stir for 30 minutes. TLC should show quantitative conversion to a lower Rf spot (terminal alkyne). Quench with saturated aqueous NH4Cl to neutralize the basic fluoride species. Extract with Et2O, dry over MgSO4, and concentrate.

-

Cross-Coupling: Transfer the crude terminal alkyne to a new flask. Add the corresponding vinyl halide (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%) in degassed diethylamine/THF (1:1, 0.1 M).

-

Validation: The immediate formation of a white precipitate (amine hydrohalide salt) upon addition of the catalyst mixture visually validates that the oxidative addition and transmetalation cycles have successfully initiated.

-

Isolation: Stir for 4 hours at room temperature, filter through a short pad of Celite to remove copper salts, and purify via chromatography.

Quantitative Data Summary

| Target Molecule | Synthetic Role of TMS-Enyne | Key Reaction | Catalyst / Reagents | Yield / Outcome |

| Amphidinolide P | 1,4-Diene backbone precursor | Alkene-Alkyne Coupling | [CpRu(MeCN)3]PF6 (10 mol%) | 75% (Regioselective) |

| Fostriecin | Z,Z,E-Triene core assembly | Suzuki-Miyaura Coupling | Pd(PPh3)4, Boronate | >80% (Stereoretentive) |

| Egonol | Benzofuran ring construction | Carbene-Alkyne Coupling | Cr/Mo Carbene Complexes | >70% (No cyclization byproducts) |

References

-

Ru-catalyzed alkene-alkyne coupling. Total synthesis of amphidinolide P. Journal of the American Chemical Society (PubMed - NIH). URL:[Link]

-

Total synthesis of fostriecin: via a regio- and stereoselective polyene hydration, oxidation, and hydroboration sequence. Organic Letters (PubMed - NIH). URL:[Link]

-

Total and formal syntheses of fostriecin. Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

-

Total Synthesis of Fostriecin: Via a Regio- and Stereoselective Polyene Hydration, Oxidation, and Hydroboration Sequence. Organic Letters (ACS Publications). URL:[Link]

-

Synthesis of benzofurans through coupling of dienylacetylenes with carbene complexes: total synthesis of egonol. Tetrahedron. URL:[Link]

Sources

- 1. Ru-catalyzed alkene-alkyne coupling. Total synthesis of amphidinolide P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Total synthesis of fostriecin: via a regio- and stereoselective polyene hydration, oxidation, and hydroboration sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total and formal syntheses of fostriecin - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Deprotection of Trimethylsilyl Groups in Enyne Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of TMS-Protected Enynes in Modern Synthesis

Conjugated enynes are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1] They also serve as versatile synthetic intermediates, enabling the construction of complex molecular architectures such as polysubstituted aromatic compounds and conjugated dienes.[1] The trimethylsilyl (TMS) group is a cornerstone of enyne synthesis, offering robust protection of the terminal alkyne. This protection is crucial for preventing undesired side reactions, such as the dimerization of terminal alkynes, during preceding synthetic steps.[2] The facile and selective removal of the TMS group to unveil the terminal alkyne is a critical final step in many synthetic pathways. This guide provides a comprehensive overview of the most effective methods for TMS deprotection in enyne systems, detailing the underlying mechanisms, offering field-proven protocols, and discussing the rationale for method selection based on substrate-specific considerations.

Core Deprotection Methodologies: A Comparative Overview

The cleavage of the silicon-carbon bond in TMS-protected alkynes can be achieved through several distinct chemical pathways. The choice of the optimal deprotection strategy is dictated by the overall functional group tolerance of the enyne substrate, with considerations for pH sensitivity and the presence of other labile protecting groups being paramount. The three primary categories of TMS deprotection are:

-

Fluoride-Mediated Cleavage: This is the most prevalent and often most efficient method, driven by the exceptionally high affinity of the fluoride ion for silicon.

-

Base-Catalyzed Solvolysis: A milder, economical, and widely used alternative, particularly suitable for substrates sensitive to fluoride ions.

-

Specialized and Catalytic Methods: These include transition-metal-catalyzed and other mild procedures that offer high chemoselectivity in complex molecular settings.

The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these approaches.

Section 1: Fluoride-Mediated Deprotection

The exceptional strength of the silicon-fluoride bond is the thermodynamic driving force behind this highly effective deprotection method.[3][4] Tetrabutylammonium fluoride (TBAF) is the most commonly employed reagent due to its excellent solubility in organic solvents.[5]

Mechanism of Action

The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the TMS group. This forms a transient, pentacoordinate silicon intermediate which subsequently fragments, cleaving the C-Si bond and generating a terminal alkynide anion and trimethylsilyl fluoride. A protic workup then neutralizes the alkynide to yield the desired terminal enyne.[5][6]

Caption: Mechanism of Fluoride-Mediated TMS Deprotection.

Experimental Protocol: General Procedure for TBAF Deprotection

This protocol provides a reliable starting point for the deprotection of TMS-protected enynes.

Materials:

-

TMS-protected enyne

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TMS-protected enyne (1.0 equivalent) in anhydrous THF to a concentration of 0.1-0.2 M.[7]

-

To the stirred solution at room temperature, add the 1.0 M TBAF solution in THF (1.1 equivalents) dropwise.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[7]

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel.[7]

Note on Basicity: TBAF is a basic reagent and may cause decomposition of base-sensitive substrates.[5] For such cases, buffering the reaction mixture with a mild acid like acetic acid can be beneficial.

Section 2: Base-Catalyzed Solvolysis

A milder and more economical approach to TMS deprotection involves base-catalyzed solvolysis, typically using potassium carbonate in methanol. This method is particularly advantageous for substrates containing base-sensitive functional groups that are incompatible with the higher basicity of TBAF.[2]

Mechanism of Action

The mechanism is believed to involve the generation of a methoxide ion from the reaction of potassium carbonate with methanol. The methoxide then acts as the nucleophile, attacking the silicon atom to form a pentacoordinate intermediate, which subsequently cleaves the C-Si bond.

Caption: Workflow for Base-Catalyzed TMS Deprotection.

Experimental Protocol: Potassium Carbonate in Methanol

This protocol is a widely used and reliable method for the mild deprotection of TMS-alkynes.[2][7]

Materials:

-

TMS-protected enyne

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH)

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TMS-protected enyne (1.0 equivalent) in methanol.[2]

-

Add a catalytic amount of anhydrous potassium carbonate (0.1-0.2 equivalents).[2]

-

Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[2]

-

Once the reaction is complete, remove the methanol under reduced pressure.[2]

-

Dissolve the residue in diethyl ether and wash with water, followed by brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected terminal enyne.[2]

-

Purification can be performed by column chromatography if necessary.[2]

Section 3: Specialized and Catalytic Methods

For highly sensitive substrates or instances where exceptional chemoselectivity is required, several milder and more specialized methods have been developed.

Silver-Catalyzed Deprotection

Silver salts, such as silver nitrate (AgNO₃) or silver triflate (AgOTf), can catalytically deprotect TMS acetylenes with high chemoselectivity.[8] A significant advantage of this method is its orthogonality to silyl ethers, which remain unaffected under these conditions.[8]

Copper-Catalyzed Deprotection

A very mild and efficient method utilizes a combination of copper(II) sulfate (CuSO₄) and sodium ascorbate.[9][10] This system offers rapid deprotection at room temperature with broad functional group tolerance.[9][10]

Comparative Data of Deprotection Conditions

| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |

| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 1 - 4 hours | >90 | Common and effective, but TBAF can be basic.[7] |

| Base-Catalyzed | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 1 - 2 hours | 82 - 95 | Mild, economical, and widely used.[2][7] |

| Copper-Catalyzed | Copper (II) sulfate (CuSO₄), Sodium ascorbate | Ethanol/Water | Room Temperature | 5 - 15 minutes | 90 - 98 | Rapid and very mild conditions.[7][9] |

| Silver-Catalyzed | Silver Nitrate (AgNO₃) | MeOH/H₂O/DCM | Room Temperature | 1 - 5 hours | 85 - 95 | Highly chemoselective, preserves silyl ethers.[8] |

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Deprotection | 1. Insufficient reagent stoichiometry.2. Low reaction temperature.3. Short reaction time. | 1. Increase the equivalents of the deprotecting agent.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or LC-MS.[11] |

| Low Yield | 1. Degradation of starting material or product.2. Formation of side products.3. Difficult purification. | 1. Use milder deprotection conditions (e.g., K₂CO₃/MeOH instead of TBAF).2. Optimize reaction parameters to minimize side reactions.3. Employ alternative purification techniques.[11] |

| Formation of Side Products | 1. Cleavage of other protecting groups.2. Undesired reactions due to basicity or acidity of reagents. | 1. Choose a more selective deprotection method (e.g., silver-catalyzed for preserving silyl ethers).2. For TBAF, consider buffering with a mild acid.[11] |

Conclusion

The deprotection of the trimethylsilyl group is a critical transformation in the synthesis of enyne-containing molecules. The choice of deprotection methodology is a strategic decision that must take into account the stability of the substrate and the presence of other functional groups. While TBAF remains a robust and general method, the milder conditions offered by base-catalyzed and other catalytic systems provide valuable alternatives for complex and sensitive substrates. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in the field, enabling the efficient and high-yielding synthesis of terminal enynes.

References

-

Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. Organic Letters. [Link]

-

TBAF Deprotection Mechanism. YouTube. [Link]

-

Recent Advances in Silyl Protection of Alcohols. Synthetic Communications. [Link]

-

A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. [Link]

-